molecular formula C7H12N4O B1491956 1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol CAS No. 2098117-11-2

1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Cat. No.: B1491956
CAS No.: 2098117-11-2
M. Wt: 168.2 g/mol
InChI Key: FHOPKSXQBDAFOD-UHFFFAOYSA-N
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Description

1-Amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a chemical compound that features a pyrazole ring fused to a pyrrolidin-3-ol moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazole and 4-aminopyrrolidin-3-ol as starting materials[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the pyrrolidin-3-ol, forming the desired compound[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and other substituted derivatives.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as a lead structure for developing new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Material Science: Its unique structure makes it a candidate for use in advanced materials, including polymers and coatings.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.

  • Pyrrolidin-3-ol Derivatives: Compounds with variations in the pyrrolidin-3-ol moiety.

Uniqueness:

  • Structural Uniqueness: The fusion of the pyrazole and pyrrolidin-3-ol rings provides a unique structural framework that can influence its chemical reactivity and biological activity.

  • Functional Group Diversity: The presence of both amino and hydroxyl groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

1-amino-4-pyrazol-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-10-4-6(7(12)5-10)11-3-1-2-9-11/h1-3,6-7,12H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOPKSXQBDAFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1N)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Reactant of Route 2
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Reactant of Route 3
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Reactant of Route 4
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Reactant of Route 5
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Reactant of Route 6
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

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